molecular formula C14H13N3O3S3 B2654399 4-((5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)amino)benzenesulfonamide CAS No. 638137-24-3

4-((5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)amino)benzenesulfonamide

Cat. No. B2654399
CAS RN: 638137-24-3
M. Wt: 367.46
InChI Key: GSSNDAFRDKMTEW-UHFFFAOYSA-N
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Description

4-((5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)amino)benzenesulfonamide is a useful research compound. Its molecular formula is C14H13N3O3S3 and its molecular weight is 367.46. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

  • Photodynamic Therapy: A study explored the use of zinc phthalocyanine, substituted with benzenesulfonamide derivative groups for photodynamic therapy. These compounds showed potential as Type II photosensitizers, which could be valuable in treating cancer through photodynamic therapy due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Potential

  • Synthesis of Novel Quinolines: Research on the synthesis of novel quinolines using 4-(5,5-Dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide demonstrated anticancer potential. Some synthesized compounds showed cytotoxic activity comparable to known drugs and also exhibited radioprotective activity against γ-irradiation in mice (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).

Enzyme Inhibition and Molecular Docking Studies

  • Enzyme Inhibition: Schiff bases of sulfa drugs were evaluated for enzyme inhibition. Compounds derived from benzenesulfonamides showed inhibition on enzymes like cholesterol esterase and tyrosinase, indicating potential biomedical applications (Alyar et al., 2019).
  • Docking Studies: The compounds' interactions with enzymes were further explored through molecular docking studies, providing insight into potential therapeutic applications.

Antimicrobial and Antifungal Activity

  • Antibacterial and Antifungal Agents: Some thiazolyl and thiadiazolyl derivatives of benzenesulfonamides displayed promising antibacterial and antifungal properties. These compounds were potent against various bacterial and fungal species, suggesting their use in treating infections (Aly et al., 2015).

DNA Binding and Cleavage

  • Copper(II)-Sulfonamide Complexes: The study of mixed-ligand copper(II)-sulfonamide complexes revealed their ability to bind and cleave DNA. This property is critical for understanding the mechanisms of certain anticancer and genotoxic agents (González-Álvarez et al., 2013).

Carbonic Anhydrase Inhibitors

  • Carbonic Anhydrase Inhibition: Novel sulfonamides incorporating 1,3,5-triazine moieties were investigated as inhibitors of carbonic anhydrase isozymes. These findings are significant for developing treatments for diseases like glaucoma, epilepsy, obesity, and cancer (Garaj et al., 2005).

properties

IUPAC Name

4-[(5,6-dimethyl-4-oxothieno[2,3-d][1,3]thiazin-2-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S3/c1-7-8(2)21-12-11(7)13(18)22-14(17-12)16-9-3-5-10(6-4-9)23(15,19)20/h3-6H,1-2H3,(H,16,17)(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSNDAFRDKMTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)SC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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